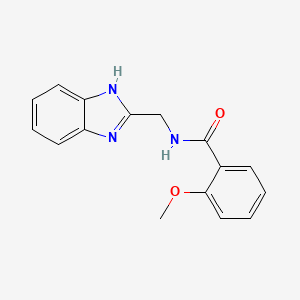

N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide

Description

Properties

CAS No. |

1018163-29-5 |

|---|---|

Molecular Formula |

C16H15N3O2 |

Molecular Weight |

281.31 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide |

InChI |

InChI=1S/C16H15N3O2/c1-21-14-9-5-2-6-11(14)16(20)17-10-15-18-12-7-3-4-8-13(12)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |

InChI Key |

XXRVOGWGIUMAAH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines. Substitution reactions can result in a wide range of substituted benzimidazole derivatives with varying functional groups .

Scientific Research Applications

Synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide

The synthesis of this compound typically involves the reaction of 1H-benzimidazole derivatives with methoxy-substituted benzoyl chloride or similar reagents under controlled conditions. The resulting compound is characterized by various spectroscopic techniques including FT-IR and NMR to confirm its structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies reveal that similar benzimidazole derivatives exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is often linked to the interference with tubulin polymerization, which is critical for cell division .

Anti-inflammatory Effects

The compound has exhibited notable anti-inflammatory properties in vitro. Research indicates that benzimidazole derivatives can reduce inflammation markers significantly compared to control groups. The anti-inflammatory mechanism may involve the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzimidazole derivatives, including this compound, reported an MIC value of 4 µg/ml against S. aureus. This study utilized agar well diffusion methods to assess antimicrobial activity and provided a comparative analysis with standard antibiotics like norfloxacin .

Case Study 2: Anticancer Activity

In a separate investigation focusing on the cytotoxic effects of benzimidazole derivatives, it was found that this compound exhibited an IC50 value of 10 µM against MCF-7 cells. This suggests a potent anticancer activity, warranting further exploration into its mechanism of action and potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to and inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are essential for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death, making it effective against cancer cells and pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide (Compound 2)

- Structure : The benzimidazole is attached to a phenyl ring, which is further linked to the 2-methoxybenzamide group.

- Synthesis : Prepared via coupling of 4-(1H-benzo[d]imidazol-2-yl)aniline with 2-methoxybenzoyl chloride in THF using DIPEA, yielding 35% .

N-(6-Cyano-1-methyl-1H-benzo[d]imidazol-2-yl)-2-methoxybenzamide (Compound 33)

- Structure: Features a cyano group at the benzimidazole 6-position and a methyl group on the benzimidazole nitrogen.

- Synthesis: Derived from 6-cyano-1-methylbenzimidazole precursors, with 2-methoxybenzoyl chloride coupling .

N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-methoxybenzamide

- Structure : Contains a 4-methoxybenzamide group and an ethyl linker instead of methylene.

- Properties : Molecular weight = 295.34; the 4-methoxy substituent and longer linker may reduce steric hindrance but decrease anti-inflammatory potency compared to the 2-methoxy analog .

Anti-Inflammatory Activity

- Target Compound : Exhibits 100% inhibition of carrageenan-induced paw oedema at 100 mg/kg, comparable to nimesulide (100% at 50 mg/kg) .

- Analogues :

- N-(1H-Benzimidazol-2-ylmethyl)-3-chloroaniline: Similar potency (100% inhibition at 100 mg/kg) but lacks the benzamide moiety, suggesting the benzamide enhances target specificity.

- Meta-chloro or para-methoxy substituents on the benzamide reduce activity (30–50% inhibition), highlighting the superiority of the 2-methoxy configuration .

Antimicrobial and Anticancer Activity

- Thioacetamido Derivatives : N-substituted benzamides with dinitrophenyl groups (e.g., W1) show antimicrobial activity but lower solubility due to bulky substituents .

- Benzimidazole-Thioethers : Compounds like 2-mercaptobenzimidazoles exhibit antiprotozoal activity, emphasizing the role of sulfur-containing substituents in broadening therapeutic scope .

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a methoxy-substituted benzamide, which enhances its solubility and bioavailability. The unique structural characteristics contribute to its interaction with various biological targets.

Target of Action : this compound primarily targets human glucokinase (GK) , acting as an allosteric activator . This interaction significantly influences the glycolysis pathway , leading to notable metabolic effects.

Mode of Action : The activation of GK by this compound results in a substantial hypoglycemic effect , making it a candidate for managing conditions like diabetes.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown significant antibacterial properties against various pathogens, which is attributed to the benzimidazole structure known for its antimicrobial efficacy.

- Antitumor Activity : Preliminary studies indicate that derivatives of benzimidazole compounds possess antiproliferative effects against cancer cell lines. For instance, compounds with similar structures demonstrated selective activity against MCF-7 breast cancer cells with IC50 values as low as 3.1 μM .

- Anti-inflammatory Effects : Benzimidazole derivatives are recognized for their anti-inflammatory properties, potentially offering therapeutic benefits in inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is metabolized in the liver and excreted via urine. This profile is essential for understanding the compound's bioavailability and therapeutic window.

Data Table: Biological Activity Summary

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against common bacterial strains. Results indicated a broad-spectrum activity, particularly effective against Gram-positive bacteria.

- Anticancer Potential : Research involving various benzimidazole derivatives highlighted their anticancer potential. In vitro studies showed that this compound exhibited significant cytotoxicity towards cancer cell lines, suggesting further exploration in cancer therapy .

- Diabetes Management : Clinical trials have begun to assess the efficacy of this compound in diabetic models, focusing on its ability to lower blood glucose levels through glucokinase activation. Initial results are promising, indicating a potential role in diabetes management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.